molecular formula C10H10N2O3 B3056683 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 733706-01-9

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B3056683
CAS No.: 733706-01-9
M. Wt: 206.2 g/mol
InChI Key: NSLJATRLMJYHTM-UHFFFAOYSA-N
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Description

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 733706-01-9) is a functionalized tetrahydroquinoline building block with significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 , features both an amino group and a carboxylic acid on its core structure, making it a versatile intermediate for the synthesis of more complex molecules. Its core tetrahydroquinoline scaffold is a privileged structure in pharmacology, known for its presence in biologically active compounds. For instance, derivatives of tetrahydroquinoline are found in established pharmaceuticals like the anticoagulant Argatroban , and similar structures have been investigated as potential inhibitors of biological targets such as glycogen phosphorylase . The presence of multiple reactive sites allows researchers to utilize this compound in constructing diverse chemical libraries, particularly for developing protease inhibitors, receptor ligands, and other therapeutic candidates. The product is provided with the understanding that it is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13/h1-3,7H,4,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJATRLMJYHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562380
Record name 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733706-01-9
Record name 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the 2-Oxo Group

The ketone at position 2 is typically introduced via oxidation of a secondary alcohol intermediate. Manganese dioxide or Dess-Martin periodinane are common oxidants, though their use must be carefully timed to avoid over-oxidation of other sensitive groups. Alternatively, the oxo group may originate from a pre-existing carbonyl in the precursor, as seen in domino reactions where imine intermediates are reduced to form both the tetrahydro ring and the ketone.

Installation of the 3-Amino Group

Reductive amination represents the most direct method for introducing the 3-amino group. For example, treatment of a 3-keto-tetrahydroquinoline intermediate with ammonium acetate and sodium cyanoborohydride yields the desired amine. However, regioselectivity challenges arise when multiple reactive sites are present. To mitigate this, temporary protection of the ring nitrogen (e.g., with a Boc group) ensures selective amination at position 3.

Carboxylic Acid Functionalization at Position 8

The carboxylic acid moiety is often introduced via hydrolysis of a nitrile or ester precursor. A nitro group at position 8 can be reduced to an amine, followed by diazotization and hydrolysis to yield the carboxylic acid. For example, 8-nitroquinoline derivatives treated with H2/Pd-C produce 8-aminotetrahydroquinolines, which are converted to carboxylic acids via Sandmeyer reaction conditions (CuCN, NaNO2, HCl).

Orthogonal Protection Strategies

Multi-step syntheses necessitate careful protection of reactive groups. The following strategies are employed:

  • Carboxylic Acid Protection : Methyl or ethyl esters are commonly used, as they are stable under amination and oxidation conditions. Cleavage is achieved via saponification (NaOH/EtOH) or acidic hydrolysis (HBr/TFA).
  • Amino Group Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the 3-amino group during subsequent reactions. Boc is removed with TFA, while Fmoc requires piperidine.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Domino Reduction-Cyclization Nitro reduction, reductive amination 85–95 High diastereoselectivity; one-pot Limited to specific substitution patterns
Solid-Phase Synthesis Resin-bound intermediates, sequential R1/R2 addition 60–80 Combinatorial library compatibility Requires specialized equipment
Stepwise Functionalization Diazotization, hydrolysis 70–85 Scalable; uses inexpensive reagents Multiple protection/deprotection steps

Mechanistic Insights and Optimization

Cyclization Stereochemistry

The cis-configuration between the C2 oxo and C4 substituents (if present) is favored during reductive amination due to steric hindrance in the transition state. Molecular modeling studies suggest that bulky groups at position 4 enforce a chair-like conformation, directing hydrogen addition to the less hindered face.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr-driven cyclizations, while protic solvents (e.g., ethanol) improve yields in reductive aminations. Elevated temperatures (80–100°C) are critical for high-temperature cyclizations but risk decomposition of acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against several diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating efficacy in inhibiting growth and proliferation.

Anticancer Properties

Several studies have highlighted the potential of tetrahydroquinoline derivatives in cancer treatment. For instance, compounds derived from 3-amino-2-oxo structures have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Biological Research

The compound is also utilized in biological studies due to its ability to interact with biological systems.

Enzyme Inhibition Studies

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their role as enzyme inhibitors. For example, they have been studied as potential inhibitors of enzymes involved in metabolic pathways related to cancer and other diseases.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects, making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Material Science

In addition to its biological applications, this compound is explored for its utility in material science.

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials such as polymers and dyes. Its unique chemical structure allows for modifications that can tailor the properties of the resulting materials for specific applications.

Photovoltaic Applications

Recent studies have investigated the use of tetrahydroquinoline derivatives in organic photovoltaic devices due to their favorable electronic properties and stability.

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Anticancer compoundsInduces apoptosis in cancer cells
Biological ResearchEnzyme inhibitorsPotential inhibitors of metabolic enzymes
Neuroprotective agentsMay protect against neurodegenerative diseases
Material ScienceBuilding blocks for functional materialsUseful in synthesizing polymers and dyes
Organic photovoltaic applicationsFavorable electronic properties

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 3-amino-2-oxo-1,2,3,4-tetrahydroquinoline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The results indicated a dose-dependent response with minimal cytotoxicity towards human cells.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration induced by oxidative stress, compounds based on this tetrahydroquinoline structure showed a reduction in neuronal cell death by up to 50%, suggesting strong neuroprotective properties that warrant further investigation for therapeutic development.

Mechanism of Action

The mechanism of action of 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent types, positions, and functional groups, leading to variations in physicochemical properties:

Compound Name (CAS) Substituents Molecular Weight Key Features References
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid -NH₂ (C3), =O (C2), -COOH (C8) Not provided Amino and oxo groups enhance polarity Target compound
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid (34849-19-9) -COOH (C8) Not provided Lacks amino and oxo groups; simpler scaffold
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (869722-33-8) -F (C6), =O (C2), -COOH (C4) Not provided Fluorine increases lipophilicity
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (34849-21-3) -Cl (C6), -COOH (C8) Not provided Chlorine enhances stability and reactivity
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1260804-88-3) -CH₃ (C6), =O (C2), -COOH (C8) 205.22 g/mol Methyl group may reduce solubility
8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1367934-86-8) -F (C8), -COOH (C3) Not provided Fluorine at C8 alters electronic properties

Key Observations :

  • Halogen substituents (F, Cl) improve metabolic stability and membrane permeability but may reduce aqueous solubility .

Biological Activity

Overview

3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 733706-01-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, and it has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

PropertyValue
Molecular Weight206.198 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point487.4 ± 45.0 °C at 760 mmHg
LogP1.02
PSA (Polar Surface Area)95.91 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : This compound exhibits potent activity against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It has shown effectiveness against various cancer cell lines, including HeLa and K562.

Anticancer Activity

A study conducted on derivatives of tetrahydroquinoline compounds demonstrated that certain analogs exhibited significant antiproliferative effects against human cancer cell lines. For instance, one derivative showed an IC50 value of 0.126μM0.126\mu M against HeLa cells, indicating strong growth inhibition . The study suggested that these compounds could serve as scaffolds for developing new anticancer agents targeting tubulin polymerization.

Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial properties of tetrahydroquinoline derivatives, including this compound. The compound was tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations . The study emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological Activity
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline Enhanced antibacterial properties
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline Increased cytotoxicity

These comparisons reveal that subtle changes in chemical structure can significantly alter the biological activity of tetrahydroquinoline derivatives.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

The compound is typically synthesized via PPA (polyphosphoric acid)-catalyzed lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. For example, substituted tetrahydroquinolinecarboxylic acids are prepared by reducing 8-nitro precursors followed by cyclization under PPA catalysis . Modifications include Boc-protection strategies to stabilize intermediates, as seen in the synthesis of related fluoroquinolones, where tert-butyl groups are cleaved post-cyclization . Key steps involve:

  • Reduction of nitro groups to amines (e.g., using catalytic hydrogenation).
  • Lactamization under acidic conditions (PPA or HCl).
  • Purification via recrystallization or column chromatography.

Q. How is structural characterization performed for this compound?

Spectroscopic methods are critical:

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing NH, aromatic, and carbonyl signals). In related compounds, coupling constants (e.g., J = 8–10 Hz for trans-diastereomers) confirm stereochemistry .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous quinoline derivatives (e.g., dihedral angles between carboxyl and aromatic moieties ).

Q. What storage conditions ensure stability?

  • Moisture-sensitive : Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the lactam ring .
  • Temperature : –20°C for long-term stability, with desiccants to mitigate humidity.
  • Light protection : Amber vials to avoid photodegradation of the quinoline core.

Q. What safety protocols are recommended for handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of PPA fumes or organic solvents .
  • Emergency measures : Immediate rinsing with water for spills (15+ minutes for eyes/skin) .

Advanced Research Questions

Q. How is diastereoselectivity controlled in tetrahydroquinoline synthesis?

Diastereomeric ratios depend on reaction conditions and catalyst choice :

  • Chiral auxiliaries : (4aS,7aS)-octahydro-pyrrolopyridine derivatives induce stereoselectivity in fluoroquinolone synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor trans-isomers via steric hindrance .
  • Temperature : Lower temps (<50°C) reduce epimerization risks.

Q. What mechanistic insights explain byproduct formation during lactamization?

Competing pathways include:

  • Incomplete cyclization : Residual linear intermediates form if PPA concentration is suboptimal .
  • Oxidation : Quinoline rings may oxidize to quinones under prolonged heating .
  • Impurity carryover : Nitro precursors not fully reduced yield nitro-containing byproducts, detectable via LC-MS .

Q. How are site-selective reactions achieved on the tetrahydroquinoline core?

Nucleophilic substitution at the 7- and 8-positions is guided by electronic effects:

  • Electron-deficient positions : Fluorine at C8 directs nucleophiles (e.g., amines) to C7 via resonance withdrawal .
  • Protecting groups : Boc groups shield the amine, enabling selective functionalization of carboxylates .

Q. What strategies resolve contradictory synthetic yield data?

Variability arises from:

  • Catalyst purity : Impure PPA reduces lactamization efficiency (validate via titration) .
  • Reaction monitoring : Use TLC/HPLC to track intermediate conversion; optimize time (e.g., 24–72 hrs ).
  • Scaling effects : Pilot small batches (<1 g) before bulk synthesis to identify exothermic risks.

Biological and Functional Studies

Q. What biological activities are reported for related tetrahydroquinoline-carboxylic acids?

Structural analogs exhibit:

  • Antibacterial activity : Helquinoline (a natural derivative) shows Gram-positive inhibition via topoisomerase binding .
  • Antifungal potential : Fluoroquinolone derivatives disrupt fungal membrane synthesis .
  • Enzyme inhibition : Carboxylate groups chelate metal ions in metalloproteases .

Q. How are computational models used to predict reactivity?

DFT calculations and molecular docking guide functionalization:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the quinoline ring .
  • Docking simulations : Predict binding affinities with biological targets (e.g., DNA gyrase ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

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